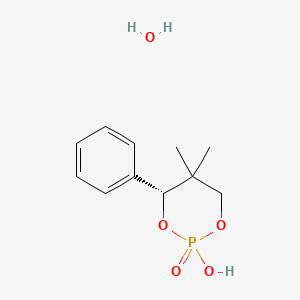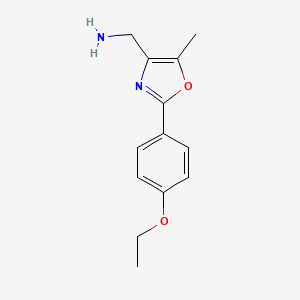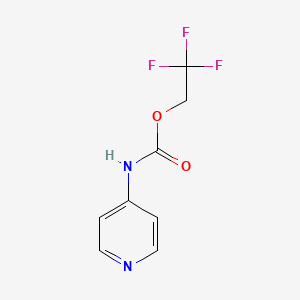amine hydrochloride CAS No. 1305711-93-6](/img/structure/B1463444.png)
[(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride
Descripción general
Descripción
The compound “(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C14H14Cl2FN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloro-fluorophenyl group, a phenyl group, and a methylamine group . The exact 3D structure can be determined using techniques such as X-ray crystallography, but such data does not appear to be readily available.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been involved in various reactions. For example, organoboron compounds, which are structurally similar, are known to undergo reactions such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Enzymatic Production of Fluorocatechols
The compound 2-Chloro-4-fluorophenol, which shares a similar structure with your compound, has been used in the enzymatic production of fluorocatechols . Fluorocatechols are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis of Schiff Bases
Schiff bases, which are formed by the condensation of an amine and a carbonyl compound, have a wide range of applications in medicinal chemistry . Given that your compound contains an amine group, it could potentially be used in the synthesis of Schiff bases.
Antiviral Activity
Indole derivatives, which share some structural similarities with your compound, have shown antiviral activity . They have been found to inhibit the replication of various RNA and DNA viruses.
Anti-inflammatory and Analgesic Activities
Indole derivatives have also demonstrated anti-inflammatory and analgesic activities . This suggests that your compound could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Anticancer Activity
Indole derivatives have shown potential as anticancer agents . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new anticancer drugs.
Antimicrobial Activity
Indole derivatives have exhibited antimicrobial activity . This suggests that your compound could potentially be used in the development of new antimicrobial drugs.
Direcciones Futuras
Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Therefore, future research could focus on exploring the biological activity of this compound and its potential applications in medicine.
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-N-methyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN.ClH/c1-17-14(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)15;/h2-9,14,17H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMGUOSYAWMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



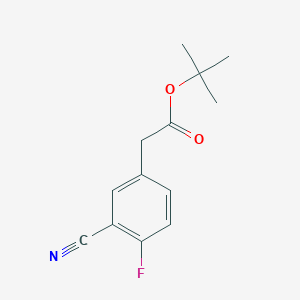
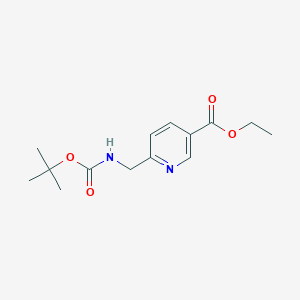

![Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1463367.png)
![5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463368.png)


